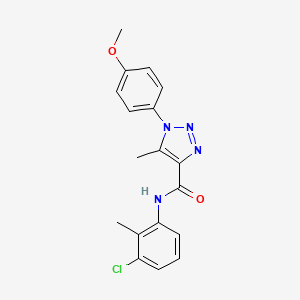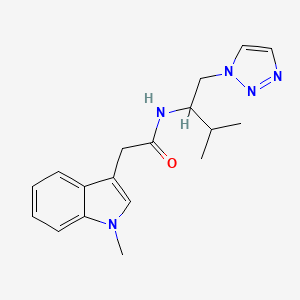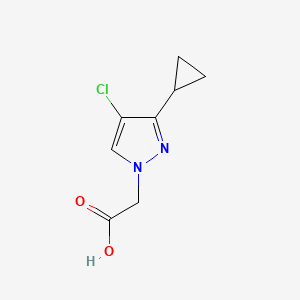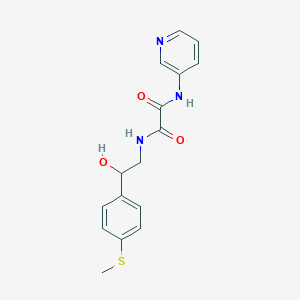![molecular formula C16H18ClN3 B2923493 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride CAS No. 2172023-13-9](/img/structure/B2923493.png)
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of indole-based derivatives. The compound has been found to have various applications in scientific research, including pharmacology, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride is not fully understood. However, it has been found to interact with various biological targets, including receptors, enzymes, and proteins. The compound has been found to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been found to modulate the activity of certain receptors, including serotonin receptors and dopamine receptors.
Biochemical and Physiological Effects
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and modulating the activity of certain receptors. The compound has also been found to have anti-inflammatory and analgesic effects by modulating the activity of certain enzymes and receptors. Furthermore, it has been found to have neuroprotective effects by modulating the activity of certain receptors and proteins.
Advantages and Limitations for Lab Experiments
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. The compound has also been found to have high stability, making it suitable for long-term storage. However, the compound has certain limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and activity. Furthermore, the compound has been found to have certain toxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are various future directions for the research on 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. Another direction is to further elucidate its mechanism of action by studying its interactions with various biological targets. Furthermore, future research can focus on optimizing the synthesis method of the compound to improve its yield and purity.
Synthesis Methods
The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride involves the reaction between 4-methylpiperazine and benzo[cd]indole in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is high, and the purity can be determined by various analytical techniques, including NMR spectroscopy and HPLC.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various applications in scientific research. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. The compound has also been used as a tool for studying the mechanism of action of various biological processes, including protein-protein interactions and enzyme activity.
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzo[cd]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-18-8-10-19(11-9-18)16-13-6-2-4-12-5-3-7-14(17-16)15(12)13;/h2-7H,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXNHNMHSPIKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC4=C3C2=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)



![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)


![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)

